Sodium trimethylacetate hydrate

Description

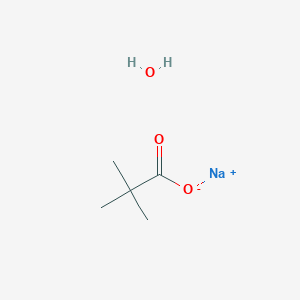

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2-dimethylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKVPNMBQUHJHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635414 | |

| Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143174-36-1 | |

| Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trimethylacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Trimethylacetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of pivalic acid. It is an organic compound that, in its hydrated form, is utilized in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental applications of sodium trimethylacetate hydrate, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Properties

This compound is the hydrated form of the sodium salt of 2,2-dimethylpropanoic acid. The central feature of the pivalate anion is a quaternary carbon atom bonded to three methyl groups and a carboxylate group. This bulky tert-butyl group imparts specific steric and electronic properties that influence its reactivity and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate, Sodium 2,2-dimethylpropanoate hydrate | [1][2][3] |

| CAS Number | 143174-36-1 | [1][3][4] |

| Molecular Formula | C₅H₉NaO₂·xH₂O | [3] |

| Molecular Weight | 124.11 g/mol (anhydrous basis) | |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | >98.0% | |

| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended) |

Note: The exact number of water molecules (x) in the hydrated form can vary.

Synthesis of Sodium Trimethylacetate

A common method for the preparation of sodium trimethylacetate (sodium pivalate) involves the neutralization of pivalic acid with a sodium base.[5]

Experimental Protocol: Synthesis of Sodium Pivalate

Materials:

-

Pivalic acid

-

Sodium hydroxide (1 equivalent)

-

Methanol (refluxing)

-

Diethyl ether (Et₂O)

Procedure:

-

Pivalic acid is dissolved in methanol.

-

One equivalent of sodium hydroxide is added to the solution.

-

The mixture is stirred and heated to reflux for 3 hours.

-

After cooling, the resulting solid precipitate is collected.

-

The solid is washed with a mixture of diethyl ether and methanol (99:1 v/v).

-

The final product is dried under vacuum.[5]

Applications in Organic Synthesis

Sodium pivalate and related pivalic acid derivatives are frequently employed as additives in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pivalate anion can act as a ligand or a base, facilitating key steps in the catalytic cycle.[6]

Experimental Protocol: Carbonylative Suzuki-Miyaura Reaction

The following is a representative protocol for a carbonylative Suzuki-Miyaura reaction where pivalic acid (which would be deprotonated to the pivalate anion under basic conditions) is used to suppress undesired side reactions.

Materials:

-

Aryl iodide

-

Arylboronic acid

-

Palladium catalyst (e.g., generated in situ from a palladium source)

-

Pivalic acid (tBuCO₂H)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., PEG-400)

-

Carbon monoxide (CO) atmosphere

Procedure:

-

To a reaction vessel, add the aryl iodide, arylboronic acid, palladium source, and pivalic acid.

-

The vessel is flushed with carbon monoxide.

-

The solvent and base are added.

-

The reaction mixture is stirred at room temperature under a CO atmosphere until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the product is extracted and purified by standard methods (e.g., column chromatography).[6]

Logical Workflow for a Carbonylative Suzuki-Miyaura Reaction

References

- 1. lookchem.com [lookchem.com]

- 2. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 143174-36-1 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of Sodium Pivalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pivalate, the sodium salt of pivalic acid (also known as 2,2-dimethylpropanoic acid), is a chemical compound of increasing interest in various scientific fields. In its hydrated form, it finds applications as a reagent in organic synthesis, notably as a base or additive in cross-coupling reactions, and as a buffering agent in pharmaceutical formulations.[1][2][3] A thorough understanding of its physical properties is crucial for its effective application and for the development of robust and reproducible experimental protocols.

This technical guide provides a comprehensive overview of the known physical properties of sodium pivalate hydrate. It includes quantitative data presented in a structured format, detailed experimental protocols for the determination of key physical characteristics, and visualizations of its synthesis and applications.

Core Physical Properties

The physical characteristics of sodium pivalate hydrate are summarized below. It is important to note that the degree of hydration (the 'x' in the molecular formula) can influence these properties. The monohydrate is a common form.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C₅H₉NaO₂·xH₂O | The anhydrous form is C₅H₉NaO₂.[4] A common hydrated form is the monohydrate, C₅H₁₁NaO₃.[2][5] |

| Molecular Weight | 124.11 g/mol (Anhydrous)[6] | For the monohydrate (x=1), the molecular weight is approximately 142.13 g/mol .[7] |

| Appearance | White to almost white crystalline powder or solid.[3][8] | May also appear as colorless crystals.[3] |

| Melting Point | 315 °C (Anhydrous)[4][9] | A specific melting point for the hydrate is not readily available in the cited literature. A safety data sheet for the hydrate states "No data available".[10] |

| Boiling Point | 100-102 °C at 10 Torr (Anhydrous)[4][9] | This is likely a decomposition temperature under vacuum rather than a true boiling point for the salt. A safety data sheet for the hydrate states "No data available".[10] |

| Solubility | Soluble in water.[2][8] Soluble in some organic solvents like alcohols and ethers.[8] | A predicted water solubility for the anhydrous form is 4.21 mg/mL. |

| Hygroscopic Nature | Known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2] |

Experimental Protocols

Detailed methodologies for the synthesis of sodium pivalate and the determination of its key physical properties are provided below.

Synthesis of Sodium Pivalate

A common method for the preparation of sodium pivalate is through the neutralization of pivalic acid with a sodium base.[8]

Procedure:

-

In a suitable reaction vessel, dissolve pivalic acid in methanol.

-

Add one equivalent of sodium hydroxide, also dissolved in methanol, to the pivalic acid solution while stirring.

-

The reaction mixture is then refluxed for a period of 3 hours.[11]

-

Upon cooling, the sodium pivalate will precipitate out of the solution.

-

The resulting solid is collected by filtration and washed with a mixture of diethyl ether and methanol (e.g., 99:1 v/v) to remove any unreacted starting materials or impurities.[11]

-

The purified sodium pivalate is then dried under vacuum to remove residual solvents.[11]

Determination of Water of Hydration

The number of water molecules per formula unit of sodium pivalate can be determined gravimetrically.

Procedure:

-

Accurately weigh a clean, dry crucible with its lid.

-

Add a known mass of the sodium pivalate hydrate sample to the crucible and record the total mass.

-

Place the crucible on a clay triangle supported by a ring stand.

-

Gently heat the crucible with a Bunsen burner, with the lid slightly ajar to allow water vapor to escape.

-

After an initial period of gentle heating, increase the heat to ensure all water of hydration is driven off.

-

Allow the crucible and its contents to cool to room temperature in a desiccator to prevent reabsorption of moisture.

-

Weigh the cooled crucible, lid, and anhydrous sodium pivalate.

-

The difference in mass before and after heating corresponds to the mass of water lost.

-

From the mass of water and the mass of the anhydrous salt, the molar ratio of water to anhydrous sodium pivalate can be calculated, thus determining the formula of the hydrate.

Determination of Solubility

The solubility of sodium pivalate hydrate in water can be determined by preparing a saturated solution.

Procedure:

-

Add an excess amount of sodium pivalate hydrate to a known volume of deionized water in a flask.

-

Stir the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Once saturated, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.

-

The solubility can then be expressed in terms of grams of solute per 100 mL of solvent at the specified temperature.

Thermal Analysis (TGA/DSC)

Procedure:

-

Calibrate the TGA and DSC instruments according to the manufacturer's instructions.

-

Place a small, accurately weighed sample of sodium pivalate hydrate into an appropriate sample pan (e.g., aluminum or platinum).

-

Place the sample pan and a reference pan in the instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample relative to the reference (DSC).

-

The TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these events, as well as melting.

Visualizations

The following diagrams illustrate the synthesis of sodium pivalate and its applications.

Caption: Workflow for the synthesis of sodium pivalate.

Caption: Applications of sodium pivalate.

References

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. sodium pivalate CAS#: 1184-88-9 [m.chemicalbook.com]

- 5. Sodium Pivalate | 143174-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Pivalic acid, sodium salt | C5H9NaO2 | CID 23664765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium pivalate hydrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. 1184-88-9 CAS MSDS (sodium pivalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to Trimethylacetic Acid Sodium Salt Hydrate (CAS No. 143174-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylacetic acid sodium salt hydrate, also known as sodium pivalate hydrate, is a salt of pivalic acid.[1][2] It is a white to almost white crystalline powder utilized in various chemical syntheses.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, key applications in organic synthesis and drug development, and detailed experimental protocols.

Physicochemical Properties

The following tables summarize the key physicochemical properties of trimethylacetic acid sodium salt hydrate and its anhydrous form.

Table 1: General Properties

| Property | Value | Source(s) |

| Chemical Name | Trimethylacetic acid sodium salt hydrate; Sodium pivalate hydrate | [1][2] |

| CAS Number | 143174-36-1 | [1][2][3] |

| Anhydrous CAS Number | 1184-88-9 | |

| Molecular Formula | C₅H₁₁NaO₃ (Hydrate) | [2] |

| C₅H₉NaO₂ (Anhydrous) | [1] | |

| Molecular Weight | 142.13 g/mol (Hydrate) | [2][3] |

| 124.11 g/mol (Anhydrous) | [1] | |

| Appearance | White to almost white fine crystalline powder | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Table 2: Solubility and Spectral Data

| Property | Value | Source(s) |

| Solubility | Very soluble in ethanol and ethyl ether. | [4] |

| ¹H NMR Spectrum | A singlet is expected for the nine equivalent protons of the tert-butyl group. | [5][6] |

| Infrared (IR) Spectrum | Characteristic peaks for C-H stretching of the alkyl groups, and strong absorption bands for the asymmetric and symmetric stretching of the carboxylate anion. | [7] |

Applications in Research and Development

Trimethylacetic acid sodium salt hydrate serves as a versatile reagent and building block in several areas of chemical and pharmaceutical research.

Organic Synthesis

The primary application of this compound is in organic synthesis. The pivalate group is a sterically hindered group that can influence the reactivity and selectivity of chemical reactions. It is particularly noted for its use in transition metal-catalyzed cross-coupling reactions.

Drug Development: Pivalate-Generating Prodrugs

A significant application in drug development is the use of pivalate esters as prodrugs to enhance the oral bioavailability of parent drugs.[8] Upon hydrolysis in the body, these prodrugs release the active drug and pivalic acid. However, the liberated pivalate can lead to a depletion of carnitine, an essential compound for fatty acid metabolism. This occurs through the formation of pivaloyl-CoA, which is then conjugated with carnitine to form pivaloylcarnitine that is excreted in the urine.

Experimental Protocols

Synthesis of Sodium Pivalate

This protocol describes the preparation of sodium pivalate from pivalic acid.

Materials:

-

Pivalic acid

-

Sodium hydroxide (NaOH)

-

Methanol (refluxing grade)

-

Diethyl ether (Et₂O)

Procedure:

-

Pivalic acid is stirred with one equivalent of sodium hydroxide in refluxing methanol for 3 hours.

-

The resulting solid is then washed with a mixture of diethyl ether and methanol (99:1).

-

The final product is dried under vacuum.[7]

Pivalic Acid-Assisted Carbonylative Suzuki-Miyaura Coupling

This protocol is an example of how pivalic acid, the conjugate acid of sodium pivalate, can be used to improve the selectivity of a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl iodide

-

Arylboronic acid

-

Palladium catalyst (e.g., generated in situ from a palladium precursor)

-

Pivalic acid (tBuCO₂H)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., PEG-400)

-

Carbon monoxide (CO) source

Procedure:

-

To a reaction vessel, add the aryl iodide, arylboronic acid, palladium catalyst precursor, and pivalic acid.

-

The vessel is flushed with carbon monoxide.

-

The solvent and base are added, and the reaction mixture is stirred at room temperature under a CO atmosphere.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the desired biaryl ketone product. The addition of pivalic acid helps to suppress the undesired direct Suzuki coupling side reaction.[9]

Visualizations

Workflow for the Synthesis of Sodium Pivalate

Caption: A flowchart illustrating the synthesis of sodium pivalate.

Signaling Pathway of Pivalate-Induced Carnitine Depletion

Caption: The metabolic pathway of pivalate-generating prodrugs leading to carnitine depletion.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. 143174-36-1|Sodium Trimethylacetate xHydrate|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. sodium pivalate(1184-88-9) 1H NMR [m.chemicalbook.com]

- 6. Pivalic acid (75-98-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]

- 9. In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions [organic-chemistry.org]

Synthesis of Sodium Trimethylacetate Hydrate from Pivalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium trimethylacetate hydrate from pivalic acid. It includes detailed experimental protocols, key chemical data, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Introduction

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of pivalic acid.[1] It is a valuable reagent and intermediate in various chemical syntheses, including the development of pharmaceuticals and specialty chemicals.[2][3] The hydrated form is often a stable, crystalline solid, making it convenient for handling and storage.[4] This guide details a common and effective method for its preparation through the neutralization of pivalic acid with sodium hydroxide.[4][5]

Chemical and Physical Properties

A summary of the key properties of the primary reactant and the final product is presented below. This data is essential for understanding the chemical transformation and for the safe handling of the materials involved.

| Property | Pivalic Acid | This compound |

| Synonyms | 2,2-Dimethylpropanoic acid, Neopentanoic acid | Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate |

| CAS Number | 75-98-9 | 143174-36-1 |

| Molecular Formula | C₅H₁₀O₂ | C₅H₉NaO₂ · xH₂O |

| Molecular Weight | 102.13 g/mol | 124.11 g/mol (anhydrous basis) |

| Appearance | Colorless crystalline solid | White to almost white crystalline powder |

| Solubility | Soluble in water, ethanol, and ether | Soluble in water and some organic solvents |

| Melting Point | 35 °C | Not available |

| Boiling Point | 163.7 °C | Not available |

Synthesis Workflow

The synthesis of this compound from pivalic acid is a straightforward acid-base neutralization reaction. The general workflow is depicted in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures.[5]

Materials:

-

Pivalic acid ((CH₃)₃CCO₂H)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Vacuum pump or aspirator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid in a suitable volume of methanol.

-

Addition of Base: Add one molar equivalent of sodium hydroxide to the stirred solution of pivalic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain stirring for a period of 3 hours. During this time, the sodium salt of pivalic acid will precipitate out of the solution.

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a cold 99:1 mixture of diethyl ether and methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified solid under vacuum to remove residual solvents. The final product is this compound.

Data Presentation: Experimental Parameters and Results

For researchers aiming to optimize this synthesis or to characterize the product thoroughly, systematic data collection is crucial. The following table provides a template for recording experimental data and results.

| Experiment ID | Molar Ratio (Pivalic Acid:NaOH) | Solvent | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Water Content (%) | Notes |

| Ex-01 | 1:1 | Methanol | 3 | Reflux | ||||

| Ex-02 | ||||||||

| Ex-03 | ||||||||

| Ex-04 | ||||||||

| Ex-05 |

Logical Relationships in the Synthesis

The core of this synthesis is a fundamental acid-base neutralization reaction. The logical progression of this chemical transformation is illustrated below.

Caption: Logical diagram of the acid-base neutralization reaction.

Conclusion

The synthesis of this compound from pivalic acid via neutralization with sodium hydroxide is a robust and efficient method. This guide provides the necessary details for researchers and professionals to successfully replicate and potentially optimize this procedure. The provided templates for data collection encourage systematic investigation for improved yields and purity.

References

Sodium Trimethylacetate Hydrate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

Sodium trimethylacetate hydrate, also known as sodium pivalate hydrate, is a carboxylate salt that has garnered significant interest in various fields of chemical synthesis. Its utility as a reagent and intermediate, particularly in the pharmaceutical and cosmetics industries, is well-documented. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a particular focus on its role in transition-metal-catalyzed C-H bond activation reactions. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a research and development setting.

Chemical and Physical Properties

Sodium trimethylacetate is the sodium salt of pivalic acid (trimethylacetic acid). It is commercially available as a hydrate, typically a white to off-white crystalline powder.[1] The presence of water molecules in its crystal structure can influence its solubility and reactivity.

Molecular Formula and Weight

The chemical can be represented in both its anhydrous and hydrated forms. The degree of hydration can vary, which is denoted by 'x' in the molecular formula. The monohydrate is a common form.

| Form | Molecular Formula | Molar Mass ( g/mol ) |

| Anhydrous | C₅H₉NaO₂ | 124.11[2] |

| Hydrate (general) | (CH₃)₃CCO₂Na · xH₂O[2] | Varies |

| Monohydrate | C₅H₁₁NaO₃ | 142.13[3] |

Physicochemical Data

A summary of key physicochemical properties is presented below.

| Property | Value | Reference |

| Synonyms | Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate, Sodium 2,2-dimethylpropanoate hydrate | [3] |

| CAS Number | 143174-36-1 | [2] |

| Appearance | White to almost white crystalline powder | |

| Solubility | Soluble in water | |

| Storage | Store in a dry, cool, and well-ventilated place at room temperature in a tightly closed container. | [4] |

Synthesis and Preparation

A general method for the preparation of sodium pivalate involves the neutralization of pivalic acid with a sodium base.[5]

Laboratory-Scale Synthesis Protocol

Materials:

-

Pivalic acid

-

Sodium hydroxide

-

Methanol

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve pivalic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add one equivalent of sodium hydroxide to the solution.

-

Heat the mixture to reflux and stir for 3 hours.

-

After the reaction is complete, cool the mixture to allow the sodium pivalate to precipitate.

-

Collect the solid product by filtration.

-

Wash the resulting solid with a mixture of diethyl ether and methanol (99:1 v/v).

-

Dry the purified solid under vacuum to yield sodium pivalate.[5]

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. It is utilized as an intermediate in the production of various pharmaceuticals and as a component in cosmetic formulations.[3]

Role in Transition-Metal-Catalyzed C-H Bond Activation

A significant application of sodium pivalate in modern organic synthesis is its use as a ligand or additive in transition-metal-catalyzed C-H bond activation reactions.[6] These reactions are of great interest as they offer a more atom-economical and efficient way to construct complex molecules by directly functionalizing carbon-hydrogen bonds.

In these catalytic cycles, the pivalate anion can act as a ligand that facilitates the C-H activation step, which is often the rate-determining step of the reaction. The bulky tert-butyl group of the pivalate can influence the steric environment around the metal center, which can in turn affect the reactivity and selectivity of the transformation.

Experimental Workflow: Palladium-Catalyzed C-H Arylation

The following is a representative experimental workflow for a palladium-catalyzed C-H arylation reaction where sodium pivalate can be employed as a key additive.

Reaction: Arylation of a generic substrate containing an activatable C-H bond with an aryl halide.

Materials:

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

-

Sodium pivalate

-

Aryl halide (Ar-X)

-

Substrate with C-H bond (R-H)

-

Solvent (e.g., DMF, DMAc)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the ligand, and sodium pivalate.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Addition of Reagents: Add the aryl halide and the substrate to the reaction vessel under the inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath and stir for the specified time.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[4]

Hazard Identification

-

Skin Irritation: Causes skin irritation.[7]

-

Eye Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Practices

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Use in a well-ventilated area or outdoors.[7]

-

Avoid breathing dust.[7]

-

Wear protective gloves, eye protection, and face protection.[7]

-

Wash skin thoroughly after handling.[7]

First Aid Measures

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Conclusion

This compound is a valuable and versatile compound in the toolkit of synthetic chemists. Its well-defined physical and chemical properties, coupled with its demonstrated utility in facilitating challenging chemical transformations such as C-H bond activation, underscore its importance in both academic research and industrial applications, including drug discovery and development. Proper understanding of its characteristics, synthesis, and safe handling procedures is crucial for its effective and responsible use.

References

- 1. Page loading... [guidechem.com]

- 2. Sodium trimethylacetate 99 143174-36-1 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. rsc.org [rsc.org]

- 6. Sodium Pivalate | 143174-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Water Solubility of Sodium Pivalate Hydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the water solubility of sodium pivalate hydrate. Due to a lack of extensive, publicly available quantitative data, this guide summarizes the known qualitative information and presents a detailed, standardized experimental protocol for the precise determination of its aqueous solubility. This guide is intended to serve as a foundational resource for laboratory professionals requiring accurate solubility data for formulation, synthesis, and other research applications.

Introduction

Sodium pivalate, the sodium salt of pivalic acid (2,2-dimethylpropanoic acid), is a chemical intermediate used in various synthetic processes, including the production of pharmaceuticals and agrochemicals.[1][2] It is often supplied in its hydrated form, where water molecules are incorporated into the crystal structure.[3] For drug development and formulation scientists, understanding the aqueous solubility of this compound is critical for predicting its behavior in physiological environments, developing stable formulations, and ensuring consistent manufacturing processes.

Physicochemical Properties

A summary of the relevant physicochemical properties of sodium pivalate is provided below. Note that data may pertain to the anhydrous or hydrated form as specified.

| Property | Value | Source / CAS Number |

| Chemical Name | Sodium 2,2-dimethylpropanoate hydrate | [3] |

| Synonyms | Sodium trimethylacetate hydrate, Pivalic acid sodium salt hydrate | [3] |

| Molecular Formula | C₅H₉NaO₂·xH₂O | [3] |

| Molecular Weight | 124.11 g/mol (anhydrous basis) | [6] |

| Appearance | White to almost white crystalline powder | [1] |

| Water Solubility (Qualitative) | Soluble | [3] |

| Water Solubility (Quantitative) | 2.17 x 10⁴ mg/L at 20°C (for anhydrous form, CAS 1184-88-9) | [1] |

Note: The quantitative solubility value is for the anhydrous form and its primary source is not specified, thus it should be treated as an estimate.

Experimental Protocol for Water Solubility Determination (Shake-Flask Method)

The following protocol is a detailed methodology for determining the aqueous solubility of sodium pivalate hydrate, adapted from the OECD Test Guideline 105, "Water Solubility" (Flask Method).[7][8] This method is suitable for substances with solubility greater than 10⁻² g/L.

3.1. Principle

A supersaturated solution of sodium pivalate hydrate in deionized water is prepared and allowed to equilibrate at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the aqueous phase is determined by a suitable analytical method.

3.2. Materials and Equipment

-

Sodium Pivalate Hydrate (analytical grade, purity >99%)

-

Deionized water (reagent grade, e.g., Type I)

-

Constant temperature water bath or incubator with shaker, capable of maintaining ±0.5°C

-

Glass flasks or vessels with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Analytical balance (±0.1 mg accuracy)

-

Centrifuge capable of separating fine suspended particles

-

Syringes and membrane filters (e.g., 0.45 µm pore size)

-

Calibrated pH meter

-

Analytical instrumentation for concentration measurement (e.g., HPLC, IC, or gravimetric analysis)

3.3. Procedure

-

Preliminary Test: To estimate the approximate solubility and equilibration time, add an excess amount of sodium pivalate hydrate (e.g., 5-10 g) to a known volume of water (e.g., 100 mL) in a flask. Agitate the mixture at the desired experimental temperature (e.g., 25°C). Periodically sample the aqueous phase, filter, and measure the concentration until it remains constant over several time points (e.g., at 24, 48, and 72 hours). This determines the necessary equilibration time.

-

Definitive Test Preparation:

-

Set the constant temperature bath/shaker to the desired temperature (e.g., 25°C ± 0.5°C).

-

Add an amount of sodium pivalate hydrate in excess of its estimated solubility to several flasks containing a known volume of deionized water. A solid phase must be clearly visible.

-

Stopper the flasks to prevent evaporation.

-

-

Equilibration:

-

Place the flasks in the constant temperature shaker and agitate them for the duration determined in the preliminary test (typically 24-48 hours is sufficient for many salts). The agitation should be vigorous enough to ensure intimate contact between the solid and the water but not so vigorous as to cause foaming or dispersion of fine particles that are difficult to separate.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid and aqueous phases, transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at a suitable speed until the solution is clear.

-

-

Sampling and Analysis:

-

Carefully draw a sample from the clear supernatant of each flask using a syringe.

-

Immediately filter the sample through a membrane filter to remove any remaining micro-particulates. Discard the first portion of the filtrate to avoid adsorption errors.

-

Accurately dilute the filtrate as necessary for the chosen analytical method.

-

Determine the concentration of sodium pivalate in the filtrate using a validated analytical method (e.g., High-Performance Liquid Chromatography with a suitable detector).

-

Measure the pH of the saturated solution.

-

-

Data Reporting:

-

Report the mean solubility from at least three replicate flasks in units of g/L and mol/L.

-

State the experimental temperature, the pH of the saturated solution, the analytical method used, and the standard deviation of the measurements.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of water solubility for sodium pivalate hydrate using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion

While sodium pivalate hydrate is known to be soluble in water, this guide highlights the absence of robust, publicly available quantitative data. For researchers and drug development professionals, direct experimental determination is the most reliable path to obtaining the precise solubility values necessary for their work. The provided experimental protocol, based on the standardized shake-flask method, offers a clear and reproducible framework for this purpose. Accurate solubility data is a cornerstone of successful formulation and process development, ensuring product quality and efficacy.

References

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Trimethylacetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Trimethylacetate Hydrate

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of trimethylacetic acid (pivalic acid).[1] It is a white crystalline solid that is soluble in water.[1] The hydrated form indicates the presence of water molecules within its crystalline structure, which can significantly influence its physical and chemical stability.[1] In pharmaceutical formulations, it can be used as a buffering agent.[1] Like many ionic salts, particularly sodium salts of short-chain fatty acids, this compound is known to be hygroscopic, meaning it has a tendency to attract and absorb moisture from the atmosphere.[1]

The molecular formula for the anhydrous form is C₅H₉NaO₂, and for the hydrate, it is often represented as C₅H₉NaO₂·xH₂O, indicating a variable number of water molecules.[2] Commercial suppliers often specify a range for the water content, for example, between 6.5% and 12.5%, which highlights its variable hydration state and hygroscopic nature.

The Critical Role of Hygroscopicity in Drug Development

The hygroscopicity of an active pharmaceutical ingredient (API) or an excipient is a critical parameter that can profoundly impact the quality, stability, and performance of a drug product. Understanding and controlling the moisture uptake of a substance like this compound is essential for:

-

Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and potentially accelerating degradation reactions such as hydrolysis.

-

Physical Stability: Moisture uptake can lead to physical changes in the material, including deliquescence (dissolving in absorbed water), changes in crystal form (polymorphism), and alterations in particle size and flow properties. These changes can affect manufacturing processes like blending and tablet compression.

-

Dosage Form Performance: Changes in the physical form of a drug substance can alter its dissolution rate and, consequently, its bioavailability.

-

Manufacturing and Handling: The tendency of a powder to absorb moisture can lead to caking and poor flowability, presenting challenges during manufacturing.

-

Packaging and Storage: A thorough understanding of a compound's hygroscopic properties is necessary to define appropriate packaging and storage conditions to protect the drug product from humidity and ensure its shelf life.

Hygroscopic Profile of this compound and Related Compounds

A definitive moisture sorption isotherm for this compound is not publicly available. However, by examining the data for other short-chain sodium carboxylates, a qualitative assessment of its likely behavior can be made. Generally, the hygroscopicity of sodium carboxylates is significant. For instance, sodium valproate, the sodium salt of a branched-chain carboxylic acid, is known to be hygroscopic and can liquefy rapidly upon moisture absorption.[3]

The following table summarizes the hygroscopic properties of some related sodium carboxylate salts to provide a comparative context.

| Compound | Molecular Formula | Hygroscopic Nature | Observations |

| This compound | C₅H₉NaO₂·xH₂O | Hygroscopic | Described as hygroscopic by chemical suppliers.[1] Water content can vary, with some specifications between 6.5% and 12.5%. |

| Sodium Acetate | C₂H₃NaO₂ | Very Hygroscopic | Has a reported growth factor of 1.79 at 90% relative humidity (RH).[4] |

| Sodium Propionate | C₃H₅NaO₂ | Deliquescent in moist air | A white crystalline solid that readily absorbs moisture.[2] |

| Sodium Valproate | C₈H₁₅NaO₂ | Very Hygroscopic | Known to be hygroscopic and can liquefy rapidly.[3] |

This comparative data suggests that this compound is likely to be significantly hygroscopic, with a critical relative humidity (CRH) below which it remains stable and above which it will readily absorb atmospheric moisture. The bulky, branched trimethylacetyl group may influence its hygroscopicity compared to linear chain carboxylates, but experimental data is required for a definitive characterization.

Experimental Protocols for Hygroscopicity Assessment

To accurately characterize the hygroscopic nature of this compound, a series of experimental techniques should be employed. The following sections detail the methodologies for key analyses.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, stepwise or ramped change in relative humidity at a constant temperature. This allows for the determination of a moisture sorption-desorption isotherm.

Objective: To determine the moisture sorption and desorption profile of this compound and identify the critical relative humidity for significant water uptake.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is placed into the DVS instrument's microbalance pan.

-

Drying: The sample is dried in the instrument by exposure to 0% relative humidity (RH) at 25 °C until a stable mass is achieved (e.g., a mass change of less than 0.002% per minute). This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH. At each step, the system holds the RH constant until the sample mass equilibrates.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption-desorption isotherm. The presence of hysteresis (a difference between the sorption and desorption curves) can indicate physical changes in the sample, such as hydrate formation or loss.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.

Objective: To quantify the initial water content of a sample of this compound and to verify the water content at different relative humidities after DVS analysis.

Methodology:

-

Instrument Preparation: The Karl Fischer titrator is prepared with an appropriate solvent (e.g., methanol) in the titration vessel, which is then titrated to a stable, anhydrous endpoint with the KF reagent.

-

Standardization: The KF reagent is standardized using a known amount of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (mg of water per mL of reagent).

-

Sample Analysis: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

-

Titration: The sample is titrated with the standardized KF reagent to the electrometric endpoint.

-

Calculation: The volume of KF reagent consumed is used to calculate the percentage of water in the sample.

X-ray Powder Diffraction (XRPD)

XRPD is used to analyze the crystalline structure of a material. It is a crucial technique for identifying any changes in the solid form of this compound as a function of humidity.

Objective: To assess the crystalline form of this compound before and after exposure to various humidity conditions to detect any phase transitions or hydrate formation/dehydration.

Methodology:

-

Initial Characterization: An initial XRPD pattern of the as-received this compound is recorded.

-

Humidity-Controlled XRPD (if available): The sample is analyzed in a humidity-controlled chamber at various RH levels to observe any changes in the diffraction pattern in real-time.

-

Post-DVS Analysis: Alternatively, samples that have been equilibrated at specific RH points in a DVS instrument or in desiccators over saturated salt solutions are analyzed by XRPD.

-

Data Analysis: The resulting diffraction patterns are compared to the initial pattern and to any known reference patterns to identify changes in the crystal lattice, indicating a phase transition, such as the formation of a different hydrate or an anhydrous form.

Visualization of Hygroscopicity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the hygroscopic nature of a pharmaceutical solid like this compound.

Conclusion and Recommendations

For researchers and drug development professionals working with this compound, it is imperative to perform a thorough hygroscopicity assessment as outlined in this guide. The experimental protocols for Dynamic Vapor Sorption, Karl Fischer Titration, and X-ray Powder Diffraction provide a robust framework for characterizing its behavior in the presence of moisture. The resulting data will be crucial for guiding formulation strategies, defining manufacturing processes, and establishing appropriate packaging and storage conditions to ensure the development of a stable and effective drug product.

References

A Technical Guide to the Crystallographic Analysis of Sodium Pivalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Pivalate Hydrate and its Structural Importance

Sodium pivalate, the sodium salt of pivalic acid (also known as trimethylacetic acid), is a compound utilized in various chemical syntheses.[1][2] Its hydrated form incorporates water molecules into its crystalline lattice, which can significantly influence its physical and chemical properties, such as solubility, stability, and hygroscopicity.[3] Understanding the precise three-dimensional arrangement of atoms and molecules in the crystal structure is crucial for applications in pharmaceutical development, where solid-state properties can affect drug formulation, bioavailability, and stability.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the detailed atomic and molecular structure of crystalline materials.[2][4] It provides precise information on lattice parameters, symmetry, atomic positions, bond lengths, and bond angles.[4] This guide details the complete workflow for determining the crystal structure of sodium pivalate hydrate, from synthesis and crystal growth to the final refinement of the structural model.

Experimental Protocols

The determination of the crystal structure of sodium pivalate hydrate involves a multi-step process, beginning with the synthesis of the material and the growth of high-quality single crystals, followed by their analysis using X-ray diffraction.

Synthesis: A common method for the preparation of sodium pivalate is through the neutralization of pivalic acid with a sodium base, such as sodium hydroxide.

-

Procedure:

-

Dissolve pivalic acid in a suitable solvent, such as methanol.

-

Add one molar equivalent of sodium hydroxide, also dissolved in methanol, to the pivalic acid solution while stirring.

-

The reaction mixture is typically stirred at reflux for a period of time (e.g., 3 hours) to ensure complete reaction.

-

The resulting sodium pivalate salt can then be isolated. This may involve evaporation of the solvent and washing the solid product with a solvent in which it is sparingly soluble (e.g., a mixture of diethyl ether and methanol) to remove any unreacted starting materials.

-

The final product should be dried under vacuum.

-

Single Crystal Growth: Obtaining single crystals of sufficient size and quality is a critical prerequisite for SCXRD analysis. Several crystallization techniques can be employed for organic salts:

-

Slow Evaporation:

-

Prepare a saturated solution of sodium pivalate hydrate in a suitable solvent (e.g., water, ethanol, or a solvent mixture) at a constant temperature.

-

Loosely cap the container to allow for the slow evaporation of the solvent.

-

Over time, as the solution becomes supersaturated, crystals will begin to form.

-

-

Solvent Diffusion (Layering):

-

Dissolve the sodium pivalate hydrate in a "good" solvent in which it is readily soluble.

-

Carefully layer a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the good solvent, on top of the solution.

-

Crystals will form at the interface between the two solvents as they slowly mix.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution. The solubility will decrease upon cooling, leading to crystallization.

-

The SCXRD workflow involves mounting a suitable crystal, collecting diffraction data, and then using specialized software to solve and refine the crystal structure.

-

Crystal Mounting and Data Collection:

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

-

-

Data Processing:

-

The raw diffraction images are processed to determine the unit cell dimensions and space group symmetry.

-

The intensities of the individual reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The output of this step is a reflection file containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.

-

-

Structure Solution and Refinement:

-

Structure Solution: The processed data is used to obtain an initial model of the crystal structure. For small molecules, "direct methods" are typically used to determine the phases of the structure factors, which then allows for the calculation of an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined using a least-squares minimization procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[5] Hydrogen atoms are typically located in the difference electron density map or placed in calculated positions. The final model is evaluated based on crystallographic R-factors (agreement indices).

-

Presentation of Crystallographic Data

A successful crystal structure determination of sodium pivalate hydrate would yield a set of quantitative data that should be presented in a structured format for clarity and comparison. The following tables provide a template for the key crystallographic parameters that would be reported.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₉NaO₂·xH₂O |

| Formula Weight | (To be determined) |

| Temperature | (e.g., 100 K) |

| Wavelength | (e.g., 0.71073 Å for Mo Kα) |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| Unit Cell Dimensions | |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| α (°) | (To be determined) |

| β (°) | (To be determined) |

| γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z (Formula units/cell) | (To be determined) |

| Calculated Density (Mg/m³) | (To be determined) |

| Absorption Coefficient (mm⁻¹) | (To be determined) |

| F(000) | (To be determined) |

| Crystal Size (mm³) | (e.g., 0.2 x 0.2 x 0.1) |

| θ range for data collection (°) | (e.g., 2.0 to 25.0) |

| Index ranges | (h, k, l ranges) |

| Reflections collected | (Number) |

| Independent reflections | (Number) [R(int) = value] |

| Completeness to θ = 25.00° (%) | (e.g., 99.9) |

| Data / restraints / parameters | (Numbers) |

| Goodness-of-fit on F² | (Value) |

| Final R indices [I>2σ(I)] | |

| R₁ | (Value) |

| wR₂ | (Value) |

| R indices (all data) | |

| R₁ | (Value) |

| wR₂ | (Value) |

| Largest diff. peak and hole (e.Å⁻³) | (Values) |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Na-O(1) | (To be determined) | O(1)-C(1)-O(2) | (To be determined) |

| Na-O(water) | (To be determined) | O(1)-C(1)-C(2) | (To be determined) |

| C(1)-O(1) | (To be determined) | C(2)-C(1)-O(2) | (To be determined) |

| C(1)-O(2) | (To be determined) | C(1)-C(2)-C(3) | (To be determined) |

| C(1)-C(2) | (To be determined) | ||

| C(2)-C(3) | (To be determined) | ||

| C(2)-C(4) | (To be determined) |

| C(2)-C(5) | (To be determined) | | |

Visualization of Workflows

The following diagrams illustrate the logical progression of the experimental and computational steps involved in determining the crystal structure of sodium pivalate hydrate.

Conclusion

While the specific crystal structure of sodium pivalate hydrate has not been detailed in readily accessible scientific literature, this guide provides a robust and comprehensive framework for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional atomic arrangement of this compound. The resulting structural information is invaluable for understanding its physicochemical properties and is a critical component for its application in fields such as materials science and pharmaceutical development. The methodologies described are broadly applicable to the crystallographic study of other organic salts, serving as a foundational guide for solid-state characterization.

References

The Thermal Stability of Sodium Trimethylacetate Hydrate: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trimethylacetate, also known as sodium pivalate, is a halogen-free carboxylate salt utilized as a reagent and intermediate in various chemical syntheses, including in the pharmaceutical industry.[1][2] Its hydrated form, sodium trimethylacetate hydrate, is often the commercially available variant.[3][4] A comprehensive understanding of the thermal stability of this hydrate is crucial for its safe handling, storage, and application in chemical processes, particularly in drug development where precise control of reaction conditions is paramount. This technical guide provides a summary of the available data on the thermal properties of sodium trimethylacetate and outlines the standard methodologies for its thermal analysis. Due to a notable scarcity of published experimental data specifically for the hydrate form, this paper also presents generalized experimental protocols and theoretical decomposition pathways to guide researchers in this area.

Introduction

This compound ((CH₃)₃CCO₂Na · xH₂O) is the hydrated sodium salt of pivalic acid.[4] While its applications in chemical synthesis are documented, detailed characterization of its thermal properties, particularly the dehydration and decomposition behavior of the hydrate, is not extensively reported in publicly available literature.[1][2] Thermal stability is a critical parameter that influences a compound's utility in synthesis, its shelf-life, and its safety profile. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing these properties.[5][6][7]

This guide synthesizes the limited available information and provides a framework for the systematic evaluation of the thermal stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of sodium trimethylacetate and its hydrate is presented in Table 1. It is important to note the distinction between the anhydrous and hydrated forms, as the presence of water of hydration significantly impacts thermal behavior.

Table 1: Physicochemical Properties of Sodium Trimethylacetate and its Hydrate

| Property | Sodium Pivalate (Anhydrous) | This compound | Reference(s) |

| Synonyms | Sodium 2,2-dimethylpropanoate | Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate | [8] |

| CAS Number | 1184-88-9 | 143174-36-1 | [8][9] |

| Molecular Formula | C₅H₉NaO₂ | C₅H₉NaO₂ · xH₂O | [4][8] |

| Molecular Weight | 124.11 g/mol | 124.11 g/mol (anhydrous basis) | [10][11] |

| Appearance | White to off-white solid | White to almost white fine crystalline powder | [9][12] |

| Melting Point | 315 °C | No data available | [9][12] |

| Decomposition Temp. | No data available | No data available | [9] |

Thermal Analysis Methodologies

To robustly characterize the thermal stability of this compound, a combination of TGA and DSC is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is ideal for quantifying water loss and identifying the onset of thermal decomposition.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of mass loss events, the percentage of mass lost at each step, and the final residue. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a consistent purge gas flow.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to a temperature above the final decomposition point (as determined by TGA) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. Key parameters to be determined include the onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental analysis and a hypothetical decomposition pathway for this compound.

Caption: Experimental workflow for thermal stability analysis.

References

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. Sodium pivalate hydrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 特戊酸钠 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. 1184-88-9 CAS MSDS (sodium pivalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Pivalic acid, sodium salt | C5H9NaO2 | CID 23664765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. sodium pivalate CAS#: 1184-88-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Sodium Pivalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for sodium pivalate hydrate, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for the hydrated form in publicly accessible literature, this guide combines data from anhydrous sodium pivalate and established spectroscopic characteristics of hydrated salts.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative NMR and IR spectroscopic data for sodium pivalate hydrate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 - 1.3 | Singlet | 9H | (CH ₃)₃C- |

| ~3.0 - 5.0 | Broad Singlet | 2H (variable) | H₂O (water of hydration) |

Note: The chemical shift of the water of hydration can be highly variable and depends on the sample's environment and the solvent used for analysis (if applicable).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 185 | C =O (carboxylate) |

| ~38 - 40 | (C H₃)₃C - |

| ~27 - 29 | (C H₃)₃C- |

Note: Carboxylate carbon chemical shifts are typically in this range[1].

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3000 | Broad, Strong | O-H stretch (water of hydration)[2] |

| ~2970 - 2870 | Strong | C-H stretch (methyl groups) |

| ~1650 | Sharp, Medium | O-H bend (water of hydration)[2] |

| ~1550 - 1610 | Strong | C=O asymmetric stretch (carboxylate) |

| ~1480 | Medium | C-H bend (methyl groups) |

| ~1420 - 1380 | Strong | C=O symmetric stretch (carboxylate) |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These are generalized protocols for solid-state analysis of hydrated compounds.

2.1 Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for characterizing the structure of crystalline materials like sodium pivalate hydrate.

Methodology:

-

Sample Preparation:

-

The sodium pivalate hydrate sample should be finely powdered using a mortar and pestle to ensure homogeneity.[3]

-

The powdered sample is then carefully packed into a solid-state NMR rotor of an appropriate size (e.g., 4 mm or 7 mm).[3]

-

Ensure the rotor is packed tightly and evenly to allow for stable magic-angle spinning (MAS).[3]

-

-

Data Acquisition:

-

The rotor is placed in the NMR probe.

-

The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.

-

For ¹H NMR, a simple pulse-acquire sequence can be used.

-

For ¹³C NMR, a cross-polarization magic-angle spinning (CP/MAS) experiment is typically employed to enhance the signal of the low-abundant ¹³C nuclei.

-

Spectra are referenced to an external standard, such as adamantane for ¹H and ¹³C.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of functional groups within the molecule, including the water of hydration.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry potassium bromide (KBr) powder in an oven to remove any absorbed water.

-

Mix a small amount of the finely ground sodium pivalate hydrate sample (approximately 1-2 mg) with about 100-200 mg of the dry KBr powder in a mortar.[4]

-

Grind the mixture until a fine, homogeneous powder is obtained.[4]

-

Place the powder into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sodium pivalate hydrate sample directly onto the ATR crystal.[5]

-

-

Data Acquisition:

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solid-State NMR Analysis

Caption: Workflow for solid-state NMR analysis.

Diagram 2: Experimental Workflow for FTIR Analysis (KBr Pellet Method)

Caption: Workflow for FTIR analysis using the KBr pellet method.

Diagram 3: Logical Relationship of Spectroscopic Features

Caption: Correlation of molecular components to spectroscopic signals.

References

Unveiling Novel Applications of Sodium Trimethylacetate Hydrate: A Technical Guide for Researchers

A comprehensive exploration into the emerging and innovative uses of sodium trimethylacetate hydrate in drug development, materials science, and biotechnology. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing in-depth information on the properties, experimental protocols, and potential applications of this versatile compound.

This compound, also known as sodium pivalate hydrate, is a salt of pivalic acid.[1][2] It is a white to almost white crystalline powder.[1][2] While its use as a reagent and intermediate in chemical synthesis is well-established, recent research has begun to uncover its potential in more advanced and novel applications.[1][2] This guide will delve into these emerging areas, presenting available data and methodologies to facilitate further research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NaO₃ | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Appearance | White to almost white fine crystalline powder | [1] |

| CAS Number | 143174-36-1 | [3] |

| Synonyms | Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate | [3] |

Novel Application 1: As a Co-former in Pharmaceutical Cocrystals

The formation of pharmaceutical cocrystals is a promising strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.[4][5] this compound presents itself as a viable co-former in the generation of these novel solid forms.

The underlying principle involves the formation of hydrogen bonds and other non-covalent interactions between the API and the co-former.[5] The carboxylate group of the pivalate anion can act as a hydrogen bond acceptor, interacting with suitable functional groups on the API.

Logical Workflow for Cocrystal Screening:

Caption: A logical workflow for screening and identifying lead pharmaceutical cocrystals using this compound as a co-former.

Experimental Protocol: Cocrystal Screening via Liquid-Assisted Grinding

This protocol provides a general method for screening for cocrystal formation between an API and this compound.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Grinding solvent (e.g., ethanol, methanol, acetonitrile)

-

Mortar and pestle or ball mill

-

Powder X-ray Diffractometer (PXRD)

-

Differential Scanning Calorimeter (DSC)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Stoichiometric Mixing: Accurately weigh the API and this compound in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

-

Grinding:

-

Place the mixture in a mortar and pestle.

-

Add a few drops of the grinding solvent (liquid-assisted grinding).

-

Grind the mixture for a specified period (e.g., 30-60 minutes).

-

-

Sample Preparation: Collect the ground powder for analysis.

-

Characterization:

-

PXRD: Analyze the powder to identify new crystalline phases. A diffraction pattern different from the starting materials indicates potential cocrystal formation.

-

DSC: Determine the melting point of the new solid. A single, sharp endotherm different from the API and co-former suggests the formation of a new crystalline form.

-

FTIR: Analyze the vibrational shifts, particularly of the carboxyl and other functional groups, to confirm the interactions between the API and co-former.

-

Novel Application 2: As a Buffering Agent in Pharmaceutical Formulations

Maintaining a stable pH is critical for the efficacy and stability of many pharmaceutical formulations. While common buffers like phosphate and citrate are widely used, there is a continuous search for alternatives with specific advantages. Sodium trimethylacetate, being the salt of a weak acid (pivalic acid, pKa ≈ 5.0), can function as a buffering agent in the physiological pH range.

Experimental Workflow for Buffer Capacity Determination:

Caption: Experimental workflow for determining the buffer capacity of a this compound solution.

Experimental Protocol: Preparation and Evaluation of a Sodium Pivalate Buffer

This protocol outlines the steps to prepare a sodium pivalate buffer and evaluate its buffering capacity.

Materials:

-

This compound

-

Pivalic Acid

-

Deionized Water

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Buffer Preparation:

-

Prepare a solution of a known concentration of this compound (e.g., 0.1 M).

-

Adjust the pH to the desired value within the buffering range (pH 4.0-6.0) by adding pivalic acid.

-

-

Titration:

-

Place a known volume of the buffer solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the buffer with the standardized HCl solution, recording the pH after each incremental addition of the acid.

-

Repeat the titration with a fresh sample of the buffer using the standardized NaOH solution.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of acid or base added.

-

The buffer capacity (β) can be calculated from the titration curve using the formula: β = dC/dpH, where dC is the molar equivalent of strong acid/base added and dpH is the change in pH. The region where the pH changes the least upon addition of acid or base represents the maximum buffer capacity.

-

Novel Application 3: As a Stabilizing Excipient for Biologics

The stability of protein-based therapeutics is a major challenge in their formulation. Excipients are added to prevent aggregation, denaturation, and other degradation pathways. The pivalate anion, with its bulky and hydrophobic tert-butyl group, has the potential to act as a stabilizing agent through preferential exclusion or by binding to specific sites on the protein surface, thereby preventing unfolding and aggregation.

Experimental Workflow for Assessing Protein Stabilization:

Caption: A workflow for evaluating the stabilizing effect of this compound on a protein therapeutic.

Experimental Protocol: Assessing Thermal Stability of a Protein with this compound using DSC

Differential Scanning Calorimetry (DSC) is a powerful technique to measure the thermal stability of proteins by determining their melting temperature (Tm).[6][7] An increase in Tm in the presence of an excipient indicates a stabilizing effect.[8][9]

Materials:

-

Purified protein of interest

-

This compound

-